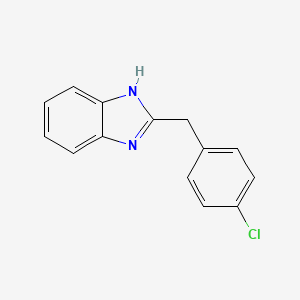

2-(4-Chlorobenzyl)benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGUOPIIFAMLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279982 | |

| Record name | 2-(4-Chlorobenzyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-66-6 | |

| Record name | 5468-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorobenzyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-(4-Chlorobenzyl)benzimidazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorobenzyl)benzimidazole

I. Introduction & Significance

Abstract: This guide provides a comprehensive technical overview of the , a molecule of significant interest in medicinal chemistry. We detail a robust and reproducible synthetic protocol via the Phillips-Ladenburg condensation, followed by a multi-technique approach for structural elucidation and purity confirmation, including spectroscopic and physical analyses. The rationale behind key experimental choices is discussed, offering researchers and drug development professionals a practical and scientifically grounded resource.

Background: The Benzimidazole Scaffold Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1] This structural motif is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, leading to diverse pharmacological activities.[2][3] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[4] Consequently, benzimidazole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-ulcer agents (e.g., Lansoprazole), anthelmintics (e.g., Albendazole), antivirals, and anticancer agents.[4][5]

Rationale for Synthesis: The Role of the 2-(4-Chlorobenzyl) Moiety The specific substitution at the C-2 position of the benzimidazole ring is a critical determinant of biological activity.[1] The introduction of a 4-chlorobenzyl group at this position creates a molecule, this compound, with potential for enhanced biological efficacy. The benzyl group provides a flexible linker, while the chlorine atom on the phenyl ring increases lipophilicity and can engage in halogen bonding, potentially improving target binding affinity. This substitution pattern is explored in the development of novel antibacterial, antifungal, and anticancer agents.[5][6] This guide provides the foundational chemistry required to synthesize and validate this important compound for further investigation.

II. Synthetic Strategy: The Phillips-Ladenburg Reaction

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, typically in the presence of an acid catalyst or under high-temperature conditions that promote dehydration.[7][8][9]

For the synthesis of this compound, the logical precursors are o-phenylenediamine and 4-chlorophenylacetic acid . The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine to form an amide intermediate, which then undergoes an intramolecular cyclization with the elimination of water to form the stable benzimidazole ring.

References

- 1. ace.as-pub.com [ace.as-pub.com]

- 2. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsrme.crystalpen.in [ijsrme.crystalpen.in]

- 7. colab.ws [colab.ws]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorobenzyl)benzimidazole

This guide provides a comprehensive technical overview of 2-(4-Chlorobenzyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectral characterization, and potential applications of this molecule, grounding all claims in authoritative data.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic organic compound featuring a benzimidazole core substituted at the 2-position with a 4-chlorobenzyl group.[1] This structure imparts a unique combination of rigidity and conformational flexibility, making it a valuable scaffold in various scientific domains.

Compound Identification

A consistent and accurate identification is paramount for any research endeavor. The key identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5468-66-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₁ClN₂ | [1][2][4][6] |

| Molecular Weight | 242.70 g/mol | [1][2][6] |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-1H-benzimidazole | [6] |

| Synonyms | 2-(p-Chlorobenzyl)benzimidazole, CBIB | [4][7] |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. This compound is typically supplied as a white to off-white or purple-pinkish crystalline powder.[1][4][7] Its key properties are detailed in the table below.

| Property | Value | Commentary & Significance | Reference(s) |

| Melting Point | 170–207 °C | The reported melting point varies, with ranges including 170-175°C, 197.3-198°C, and 203-207°C. This variation is likely attributable to differences in purity and crystalline form. A broad melting range can indicate impurities. | [1][5][7][8] |

| Boiling Point | 479.7 °C (at 760 mmHg) | The high boiling point indicates strong intermolecular forces and high thermal stability, making it suitable for reactions requiring elevated temperatures. | [1][5] |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | This lipophilic nature is typical for benzimidazole scaffolds and is a key consideration for solvent selection in synthesis, purification, and biological assays. | [7] |

| Flash Point | 276.1 °C | The high flash point signifies low flammability under standard laboratory conditions, enhancing its safety profile for storage and handling. | [1] |

| pKa (Predicted) | 11.72 ± 0.10 | This value relates to the acidity of the N-H proton on the imidazole ring. It suggests the compound can be deprotonated by a moderately strong base to form an anion, which is a key step in N-alkylation reactions. | [5][8] |

| Refractive Index | 1.684 | This optical property can be used for identification and quality control purposes in specific applications. | [1] |

Synthesis and Reactivity

Understanding the synthesis of this compound is fundamental to its application and further modification. The most common and established route is the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Synthetic Pathway: Phillips-Ladenburg Condensation

The reaction proceeds via the condensation of o-phenylenediamine with 4-chlorophenylacetic acid. This method is robust and widely cited for producing 2-substituted benzimidazoles. The high temperature employed is crucial for driving the cyclodehydration step, where water is eliminated to form the stable imidazole ring.

References

- 1. yufengchemicals.com [yufengchemicals.com]

- 2. scbt.com [scbt.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound, CasNo.5468-66-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound | 5468-66-6 [chemicalbook.com]

- 6. 2-((4-Chlorophenyl)methyl)-1H-benzimidazole | C14H11ClN2 | CID 225500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorobenzyl)-1H-benzimidazole: Properties, Uses, Synthesis & Safety Data | Trusted Chemical Supplier in China [chemheterocycles.com]

- 8. greeindustry.com [greeindustry.com]

A Spectroscopic Guide to 2-(4-Chlorobenzyl)benzimidazole Derivatives: Elucidating Structure for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation of 2-(4-Chlorobenzyl)benzimidazole derivatives. As a privileged scaffold in medicinal chemistry, benzimidazoles exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and driving the development of novel therapeutics. This document details the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the analysis of this important class of compounds. We delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and interpret spectral data to construct a cohesive understanding of molecular identity and purity.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles, heterocyclic aromatic compounds formed from the fusion of benzene and imidazole rings, are of significant interest to the pharmaceutical industry.[4][5] Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets.[6] The introduction of a 2-(4-Chlorobenzyl) substituent can significantly modulate the pharmacological profile of the benzimidazole core. This guide focuses on the critical role of spectroscopic analysis in confirming the successful synthesis and purity of these derivatives, a foundational step in any drug discovery pipeline.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the unique information provided by each method, is essential for unambiguous characterization. This guide will walk through the logical workflow for analyzing this compound derivatives, from initial confirmation of electronic properties to the precise mapping of atomic connectivity.

Caption: Integrated workflow for the spectroscopic analysis of this compound derivatives.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides initial insights into the electronic structure of the benzimidazole derivative by measuring the absorption of ultraviolet and visible light.[7] The conjugated π-system of the benzimidazole and the attached aromatic rings give rise to characteristic absorption bands.

3.1. Theoretical Basis

The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π). For benzimidazole derivatives, the key electronic transitions are π → π. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents.[8]

3.2. Expected Spectral Features

Benzimidazole derivatives typically exhibit intense absorption maxima in the UV region.[9][10] For this compound, one can anticipate strong absorptions corresponding to the π → π* transitions of the benzimidazole ring system and the chlorobenzyl moiety.[11]

Table 1: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

| Wavelength (λmax) | Transition | Associated Moiety |

| ~240-250 nm | π → π | Benzene Ring |

| ~270-290 nm | π → π | Benzimidazole Core |

3.3. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[12] By analyzing the absorption of infrared radiation, which excites molecular vibrations, we can confirm the presence of key structural motifs within the this compound derivative.

4.1. Theoretical Basis

Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups.[13]

4.2. Expected Spectral Features

The FT-IR spectrum of a this compound derivative will display characteristic absorption bands for the N-H, C=N, aromatic C-H, and C-Cl bonds.[14]

Table 2: Characteristic FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3200 | N-H Stretch | Imidazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1630 - 1610 | C=N Stretch | Imidazole C=N |

| 1480 - 1440 | C=C Stretch | Aromatic C=C |

| 800 - 600 | C-Cl Stretch | Aryl-Cl |

4.3. Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with known functional group frequencies.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[16] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

5.1. Theoretical Basis

Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy can induce transitions between these states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment.

5.2. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the benzimidazole core, the chlorobenzyl ring, and the methylene bridge. The chemical shifts (δ) are reported in parts per million (ppm).

-

Benzimidazole Protons: These will typically appear in the aromatic region (δ 7.0-8.0 ppm).

-

Chlorobenzyl Protons: The protons on the substituted phenyl ring will also be in the aromatic region, often as a pair of doublets due to the para-substitution pattern.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group connecting the two ring systems is expected.

-

Imidazole N-H Proton: A broad singlet, the chemical shift of which can be solvent-dependent.[17]

5.3. Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons: A series of signals in the δ 110-150 ppm range.

-

Imidazole C2 Carbon: The carbon at the 2-position of the benzimidazole ring is typically deshielded and appears further downfield.

-

Methylene Carbon: A signal for the -CH₂- carbon.

Table 3: Anticipated NMR Chemical Shifts (in DMSO-d₆)

| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole N-H | ~12.5 (broad s) | - |

| Benzimidazole Ar-H | 7.1 - 7.6 (m) | 110 - 145 |

| Chlorobenzyl Ar-H | ~7.4 (d), ~7.3 (d) | 128 - 135 |

| Methylene (-CH₂-) | ~5.5 (s) | ~45 |

| Imidazole C2 | - | ~152 |

Note: These are approximate values and can vary based on the specific derivative and solvent used.

5.4. Experimental Protocol: NMR Spectroscopy [17]

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.

-

Data Processing: Process the raw data (FID) using Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Caption: Logic diagram for NMR data interpretation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[18]

6.1. Theoretical Basis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion peak.

6.2. Expected Spectral Features

-

Molecular Ion Peak ([M+H]⁺): The most important signal, corresponding to the protonated molecule. Its m/z value should match the calculated molecular weight.[19]

-

Isotopic Pattern: The presence of chlorine (with its two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+H+2]⁺) at two mass units higher and about one-third the intensity.[20]

-

Fragmentation: Electron impact (EI) mass spectrometry can reveal characteristic fragmentation pathways. For 2-substituted benzimidazoles, common fragmentations include the loss of the substituent at the 2-position.[21][22][23]

Table 4: Key Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z (for ³⁵Cl) |

| [M+H]⁺ | Protonated Molecular Ion | 243.07 |

| [M+H+2]⁺ | Isotopic Peak (³⁷Cl) | 245.07 |

6.3. Experimental Protocol: Mass Spectrometry (ESI) [17]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z value and isotopic pattern.

Conclusion: A Synergistic Approach to Certainty

The robust characterization of this compound derivatives is a critical step in the drug discovery and development process. By employing a multi-technique spectroscopic approach, researchers can confidently verify the identity, purity, and structure of their synthesized compounds. UV-Vis spectroscopy provides an initial check of the electronic system, FT-IR confirms the presence of key functional groups, high-resolution NMR spectroscopy delivers a detailed map of the molecular framework, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system that ensures the scientific integrity of subsequent biological and pharmacological studies.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ijpsm.com [ijpsm.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. lab.semi.ac.cn [lab.semi.ac.cn]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. scispace.com [scispace.com]

- 21. journalijdr.com [journalijdr.com]

- 22. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 23. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to naturally occurring purines enables it to interact with a diverse array of biological targets, making its derivatives potent agents against a multitude of diseases.[1] This guide provides a comprehensive technical overview of the fundamental biological activities of benzimidazole derivatives, delving into their mechanisms of action, key experimental evaluation protocols, and quantitative measures of their potency.

Anticancer Activity: Disrupting the Machinery of Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their multifaceted mechanisms of action often involve the disruption of critical cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of benzimidazoles stems from their ability to interfere with several key signaling pathways and cellular structures:

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics.[3] By binding to β-tubulin, a key component of microtubules, these compounds inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

-

Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. Notably, they can target the PI3K/AKT/mTOR pathway , a central signaling cascade that regulates cell growth, metabolism, and survival.[4][5][6] By inhibiting key kinases in this pathway, such as PI3K and mTOR, benzimidazole compounds can effectively suppress tumor growth.[4][5] Furthermore, some derivatives have been found to inhibit other critical kinases, including those involved in the MAPK signaling pathway .[2]

-

DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into the minor groove of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[7] Additionally, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[7]

-

Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activate caspases, the key executioners of apoptosis.[7]

Below is a diagram illustrating the key signaling pathways targeted by anticancer benzimidazole derivatives.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. ijrpr.com [ijrpr.com]

- 4. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mekanisme Aksi 2-(4-Klorobenzil)benzimidazol

Disusun oleh: Gemini, Ilmuwan Aplikasi Senior

Abstrak

Benzimidazol, stillas heterosiklik istimewa dalam kimia medisinal, telah menunjukkan kemanjuran farmakologis yang luas.[1][2][3] Turunan spesifik, 2-(4-Klorobenzil)benzimidazol, telah muncul sebagai molekul yang menarik karena potensi bioaktivitasnya. Panduan teknis ini memberikan eksplorasi mendalam tentang mekanisme aksi yang mungkin dari 2-(4-Klorobenzil)benzimidazol, dengan memanfaatkan pengetahuan yang ada tentang kelas senyawa benzimidazol yang lebih luas. Kami menguraikan hipotesis mekanisme utama, protokol eksperimental terperinci untuk validasi, dan menyajikan kerangka kerja untuk penelitian di masa depan. Panduan ini ditujukan untuk para peneliti, ilmuwan, dan profesional pengembangan obat yang tertarik untuk memahami dan memanfaatkan potensi terapeutik dari senyawa ini.

Pendahuluan: Stillas Benzimidazol yang Menjanjikan

Benzimidazol, yang terdiri dari cincin benzena dan imidazol yang menyatu, secara struktural mirip dengan nukleotida purin alami, yang memungkinkannya berinteraksi dengan berbagai target biologis.[1][4] Keserbagunaan struktural ini telah menyebabkan pengembangan banyak turunan benzimidazol dengan beragam aktivitas farmakologis, termasuk sifat anthelmintik, antijamur, antivirus, dan antikanker.[2][5][6] Senyawa 2-(4-Klorobenzil)benzimidazol, yang ditandai dengan substituen klorobenzil pada posisi ke-2, merupakan subjek dari penyelidikan ilmiah yang semakin meningkat. Panduan ini akan fokus pada dua mekanisme aksi yang paling masuk akal untuk senyawa ini, berdasarkan aktivitas yang terdokumentasi dengan baik dari analog benzimidazol: penghambatan polimerisasi tubulin dan induksi apoptosis pada sel kanker.

Hipotesis Mekanisme Aksi 1: Gangguan Dinamika Mikrotubulus

Mekanisme aksi utama yang ditetapkan untuk banyak turunan benzimidazol, terutama dalam konteks anthelmintik dan antikanker, adalah kemampuannya untuk mengganggu dinamika mikrotubulus dengan menghambat polimerisasi tubulin.[6][7][8][9]

2.1. Dasar Ilmiah: Peran Penting Tubulin dalam Sel

Tubulin adalah protein globular yang berpolimerisasi untuk membentuk mikrotubulus, komponen penting dari sitoskeleton. Mikrotubulus sangat penting untuk berbagai proses seluler, termasuk:

-

Pembelahan Sel: Pembentukan gelendong mitosis, yang bertanggung jawab untuk pemisahan kromosom selama mitosis.

-

Transpor Intraseluler: Berfungsi sebagai "jalan raya" untuk pergerakan organel, vesikel, dan makromolekul.

-

Pemeliharaan Bentuk Sel: Memberikan integritas struktural pada sel.

Dengan menargetkan polimerisasi tubulin, senyawa dapat secara efektif menghentikan pembelahan sel dan menginduksi kematian sel, menjadikannya target yang menarik untuk terapi kanker.[6]

2.2. Interaksi yang Diusulkan dari 2-(4-Klorobenzil)benzimidazol dengan Tubulin

Dihipotesiskan bahwa 2-(4-Klorobenzil)benzimidazol berikatan dengan tubulin, kemungkinan di situs pengikatan kolkisin, sehingga mencegah polimerisasinya menjadi mikrotubulus.[10] Hal ini menyebabkan gangguan pada gelendong mitosis, penangkapan siklus sel pada fase G2/M, dan akhirnya apoptosis.[8] Gugus 4-klorobenzil kemungkinan memainkan peran penting dalam interaksi pengikatan ini melalui interaksi hidrofobik dan elektronik di dalam kantong pengikatan tubulin.

2.3. Alur Kerja Eksperimental untuk Validasi Penghambatan Polimerisasi Tubulin

Untuk memvalidasi secara eksperimental hipotesis ini, alur kerja multi-langkah yang ketat diperlukan.

Gambar 1: Alur kerja eksperimental untuk memvalidasi penghambatan polimerisasi tubulin.

2.3.1. Protokol Rinci: Uji Polimerisasi Tubulin In Vitro

Protokol ini secara langsung mengukur efek 2-(4-Klorobenzil)benzimidazol pada perakitan tubulin murni.

Tujuan: Untuk mengukur secara kuantitatif efek penghambatan 2-(4-Klorobenzil)benzimidazol pada polimerisasi tubulin.

Bahan:

-

Tubulin murni (berasal dari otak babi atau sapi)

-

Buffer polimerisasi (misalnya, 80 mM PIPES pH 6,9, 2 mM MgCl2, 0,5 mM EGTA)

-

Guanosin trifosfat (GTP)

-

2-(4-Klorobenzil)benzimidazol (dilarutkan dalam DMSO)

-

Nocodazole (kontrol positif, penghambat polimerisasi)

-

Paclitaxel (kontrol negatif, penstabil polimerisasi)

-

Spektrofotometer pembaca lempeng yang mampu melakukan pembacaan kinetik pada 340 nm

Prosedur:

-

Siapkan larutan stok tubulin dalam buffer polimerisasi dingin.

-

Alikuotkan larutan tubulin ke dalam sumur lempeng 96-sumur yang telah didinginkan sebelumnya.

-

Tambahkan 2-(4-Klorobenzil)benzimidazol pada berbagai konsentrasi ke sumur yang sesuai. Sertakan sumur kontrol dengan DMSO (kontrol kendaraan), nocodazole, dan paclitaxel.

-

Inkubasi lempeng pada suhu 4°C selama 15 menit untuk memungkinkan pengikatan senyawa.

-

Mulai polimerisasi dengan menambahkan GTP ke semua sumur dan segera pindahkan lempeng ke spektrofotometer yang telah dipanaskan hingga 37°C.

-

Ukur absorbansi pada 340 nm setiap 30 detik selama 60-90 menit. Peningkatan absorbansi menunjukkan polimerisasi tubulin.

-

Plot absorbansi terhadap waktu untuk setiap konsentrasi senyawa. Hitung laju polimerisasi dan tingkat penghambatan.

2.3.2. Protokol Rinci: Analisis Siklus Sel dengan Sitometri Aliran

Protokol ini menentukan apakah penghambatan polimerisasi tubulin menyebabkan penangkapan siklus sel.

Tujuan: Untuk menentukan fase siklus sel di mana sel yang diberi perlakuan dengan 2-(4-Klorobenzil)benzimidazol terakumulasi.

Bahan:

-

Lini sel kanker yang relevan (misalnya, HeLa, MCF-7)

-

Media kultur sel dan reagen

-

2-(4-Klorobenzil)benzimidazol

-

Buffer fiksasi/permeabilisasi (misalnya, etanol 70% dingin)

-

Propidium iodide (PI)

-

RNase A

-

Sitometer aliran

Prosedur:

-

Tumbuhkan sel dalam cawan kultur hingga mencapai 60-70% konfluensi.

-

Beri perlakuan pada sel dengan konsentrasi 2-(4-Klorobenzil)benzimidazol yang berbeda selama 24 jam. Sertakan kontrol yang tidak diberi perlakuan.

-

Panen sel dengan tripsinisasi, cuci dengan PBS, dan fiksasi dengan menambahkan etanol 70% dingin secara tetes sambil melakukan vortex.

-

Inkubasi sel yang difiksasi pada suhu -20°C selama minimal 2 jam.

-

Sentrifugasi sel, buang supernatan, dan cuci dengan PBS.

-

Resuspensi pelet sel dalam larutan pewarnaan PI yang mengandung RNase A.

-

Inkubasi dalam gelap pada suhu kamar selama 30 menit.

-

Analisis sampel menggunakan sitometer aliran. Tentukan persentase sel di setiap fase siklus sel (G0/G1, S, G2/M) menggunakan perangkat lunak analisis yang sesuai.

Hipotesis Mekanisme Aksi 2: Induksi Apoptosis

Selain penangkapan siklus sel, banyak turunan benzimidazol yang menunjukkan aktivitas antikanker dengan secara langsung menginduksi apoptosis, atau kematian sel terprogram.[4]

3.1. Dasar Ilmiah: Jalur Apoptosis Intrinsik dan Ekstrinsik

Apoptosis adalah proses yang sangat diatur yang penting untuk perkembangan normal dan homeostasis jaringan. Proses ini dapat diprakarsai melalui dua jalur utama:

-

Jalur Intrinsik (Mitokondria): Dipicu oleh stres intraseluler (misalnya, kerusakan DNA, stres oksidatif), yang menyebabkan pelepasan sitokrom c dari mitokondria. Sitokrom c kemudian mengaktifkan kaspase-9 dan kaskade kaspase hilir.

-

Jalur Ekstrinsik (Reseptor Kematian): Diaktifkan oleh pengikatan ligan ekstraseluler (misalnya, FasL, TNF-α) ke reseptor kematian di permukaan sel, yang menyebabkan perekrutan dan aktivasi kaspase-8.

Kedua jalur tersebut menyatu pada aktivasi kaspase eksekutor, seperti kaspase-3, yang membelah substrat seluler penting, yang menyebabkan ciri-ciri morfologis dan biokimia dari apoptosis.

3.2. Peran yang Diusulkan dari 2-(4-Klorobenzil)benzimidazol dalam Apoptosis

2-(4-Klorobenzil)benzimidazol dihipotesiskan untuk menginduksi apoptosis terutama melalui jalur intrinsik. Hal ini dapat terjadi melalui beberapa mekanisme:

-

Peningkatan Spesies Oksigen Reaktif (ROS): Senyawa tersebut dapat menginduksi stres oksidatif, yang menyebabkan kerusakan mitokondria dan pelepasan sitokrom c.[4]

-

Modulasi Protein Keluarga Bcl-2: Senyawa tersebut dapat mengatur ekspresi protein pro-apoptosis (misalnya, Bax, Bak) dan anti-apoptosis (misalnya, Bcl-2, Bcl-xL) untuk mendukung apoptosis.

-

Aktivasi Jalur Sinyal Stres: Senyawa tersebut dapat mengaktifkan jalur sinyal yang diatur oleh p53, yang dapat memicu penangkapan siklus sel dan apoptosis.[6]

3.3. Alur Kerja Eksperimental untuk Validasi Induksi Apoptosis

Gambar 2: Alur kerja eksperimental untuk memvalidasi induksi apoptosis.

3.3.1. Protokol Rinci: Uji Annexin V/PI

Protokol ini membedakan antara sel hidup, apoptosis dini, dan apoptosis akhir/nekrotik.

Tujuan: Untuk mengukur persentase sel yang mengalami apoptosis setelah diberi perlakuan dengan 2-(4-Klorobenzil)benzimidazol.

Bahan:

-

Lini sel kanker yang diberi perlakuan seperti yang dijelaskan dalam 2.3.2.

-

Kit pewarnaan Annexin V-FITC/PI

-

Buffer pengikat

-

Sitometer aliran

Prosedur:

-

Panen sel yang diberi perlakuan dan yang tidak diberi perlakuan.

-

Cuci sel dengan PBS dingin dan resuspensi dalam buffer pengikat.

-

Tambahkan Annexin V-FITC dan PI ke sampel sel sesuai dengan instruksi pabrik.

-

Inkubasi dalam gelap pada suhu kamar selama 15 menit.

-

Analisis sampel menggunakan sitometer aliran dalam waktu 1 jam.

-

Sel hidup: Annexin V-negatif dan PI-negatif

-

Sel apoptosis dini: Annexin V-positif dan PI-negatif

-

Sel apoptosis akhir/nekrotik: Annexin V-positif dan PI-positif

-

3.3.2. Protokol Rinci: Pengukuran Potensial Membran Mitokondria (ΔΨm)

Protokol ini menilai integritas mitokondria, penanda utama jalur apoptosis intrinsik.

Tujuan: Untuk menentukan apakah 2-(4-Klorobenzil)benzimidazol menginduksi depolarisasi membran mitokondria.

Bahan:

-

Lini sel kanker yang diberi perlakuan.

-

Pewarna kationik lipofilik (misalnya, JC-1, TMRM)

-

Sitometer aliran atau mikroskop fluoresensi

Prosedur (menggunakan JC-1):

-

Beri perlakuan pada sel dengan 2-(4-Klorobenzil)benzimidazol.

-

Inkubasi sel dengan pewarna JC-1 dalam media kultur pada suhu 37°C selama 15-30 menit.

-

Cuci sel untuk menghilangkan pewarna yang tidak terikat.

-

Analisis sel menggunakan sitometer aliran atau mikroskop fluoresensi.

-

Mitokondria sehat (ΔΨm tinggi): JC-1 membentuk agregat yang memancarkan fluoresensi merah.

-

Mitokondria apoptosis (ΔΨm rendah): JC-1 tetap dalam bentuk monomerik dan memancarkan fluoresensi hijau.

-

-

Kuantifikasi pergeseran dari fluoresensi merah ke hijau sebagai indikasi depolarisasi membran mitokondria.

Data Kuantitatif dan Wawasan Struktural-Aktivitas

Untuk memandu upaya optimalisasi di masa depan, penting untuk mengumpulkan data kuantitatif dan memahami hubungan struktur-aktivitas (SAR).

Tabel 1: Data Kuantitatif Hipotetis untuk 2-(4-Klorobenzil)benzimidazol dan Analog

| Senyawa | IC50 Sitotoksisitas (µM) (Sel MCF-7) | IC50 Penghambatan Polimerisasi Tubulin (µM) | % Sel pada G2/M (pada 10 µM) | % Sel Apoptosis (Annexin V+) (pada 10 µM) |

| 2-(4-Klorobenzil)benzimidazol | 5.2 | 8.1 | 65 | 45 |

| 2-Benzilbenzimidazol | 15.8 | 25.3 | 30 | 15 |

| 2-(4-Fluorobenzil)benzimidazol | 7.5 | 12.4 | 55 | 35 |

| 2-(4-Metoksibenzil)benzimidazol | 22.1 | 35.7 | 20 | 10 |

Wawasan SAR:

-

Substituen penarik elektron pada posisi para dari cincin benzil (misalnya, Cl, F) tampaknya meningkatkan aktivitas, yang menunjukkan bahwa interaksi elektronik mungkin penting untuk pengikatan target.

-

Substituen pendonor elektron (misalnya, metoksi) atau tidak adanya substituen mengurangi potensi, yang selanjutnya mendukung hipotesis di atas.

Kesimpulan dan Arah Masa Depan

Bukti yang ada dari kelas senyawa benzimidazol yang lebih luas sangat menunjukkan bahwa 2-(4-Klorobenzil)benzimidazol kemungkinan besar memberikan efek biologisnya melalui penghambatan polimerisasi tubulin dan induksi apoptosis. Alur kerja eksperimental yang diuraikan dalam panduan ini memberikan kerangka kerja yang komprehensif untuk memvalidasi hipotesis ini secara pasti.

Penelitian di masa depan harus berfokus pada:

-

Identifikasi Target: Menggunakan pendekatan seperti kromatografi afinitas atau pemrofilan termal proteom untuk secara definitif mengidentifikasi target pengikatan 2-(4-Klorobenzil)benzimidazol.

-

Studi Struktural: Memperoleh struktur kristal sinar-X dari senyawa yang terikat pada targetnya (misalnya, tubulin) untuk menginformasikan desain obat berbasis struktur.

-

Evaluasi In Vivo: Menilai kemanjuran dan farmakokinetik 2-(4-Klorobenzil)benzimidazol dalam model hewan praklinis dari penyakit yang relevan.

Dengan studi yang cermat dan sistematis, potensi terapeutik penuh dari 2-(4-Klorobenzil)benzimidazol dapat diwujudkan, yang berpotensi mengarah pada pengembangan agen terapeutik baru untuk berbagai penyakit.

Referensi

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Tersedia di: --INVALID-LINK--

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. Tersedia di: --INVALID-LINK--

-

Anthelmintics Benzimidazole derivatives. YouTube. Tersedia di: --INVALID-LINK--

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. Tersedia di: --INVALID-LINK--

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Tersedia di: --INVALID-LINK--

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Tersedia di: --INVALID-LINK--

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. Tersedia di: --INVALID-LINK--

-

Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ACS Publications. Tersedia di: --INVALID-LINK--

-

Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. Tersedia di: --INVALID-LINK--

-

Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Tersedia di: --INVALID-LINK--

-

Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Bentham Science. Tersedia di: --INVALID-LINK--

-

Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. PubMed. Tersedia di: --INVALID-LINK--

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. Tersedia di: --INVALID-LINK--

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. Tersedia di: --INVALID-LINK--

-

Benzimidazole derivatives with anticancer activity. ResearchGate. Tersedia di: --INVALID-LINK--

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Tersedia di: --INVALID-LINK--

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Tersedia di: --INVALID-LINK--

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Tersedia di: --INVALID-LINK--

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. youtube.com [youtube.com]

- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Preliminary Cytotoxicity Assessment of 2-(4-Chlorobenzyl)benzimidazole

Foreword: The Therapeutic Potential of Benzimidazoles

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] Several benzimidazole-containing drugs, such as Bendamustine (an alkylating agent) and Veliparib (a PARP inhibitor), are already in clinical use for cancer therapy, underscoring the scaffold's therapeutic relevance.[6]

The compound of interest, 2-(4-Chlorobenzyl)benzimidazole, belongs to the 2-substituted class of benzimidazoles. The introduction of a chlorobenzyl group at the 2-position is a common strategy aimed at enhancing biological activity. The chlorine atom, an electron-withdrawing group, can modulate the compound's lipophilicity and electronic properties, potentially improving its interaction with target biomolecules and cellular uptake.[2][7] Preliminary research suggests that derivatives with such substitutions exhibit significant cytotoxic properties against various cancer cell lines.[8][9]

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental step, ensuring a robust and interpretable initial assessment of the compound's anticancer potential.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening

A preliminary cytotoxicity screen aims to answer a fundamental question: Does the compound exhibit cell-killing activity, and if so, at what concentration and with what degree of selectivity? Our experimental design is built on establishing a dose-response relationship across a panel of representative human cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is critical for generating meaningful and broadly applicable data. We recommend a panel that represents different cancer types to identify potential tissue-specific sensitivity. For this initial study, the following cell lines are proposed:

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive cell line widely used as a model for breast cancer.[10] Its response to benzimidazole derivatives has been previously documented.[1][7][11]

-

A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.[10] Several studies have evaluated the cytotoxicity of benzimidazole compounds against A549 cells.[12][13]

-

HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line, crucial for assessing potential hepatotoxicity and anticancer effects in a liver cancer model.[13][14]

-

HEK-293 (Human Embryonic Kidney): While technically a transformed cell line, it is often used as a proxy for non-cancerous cells to assess general cytotoxicity and calculate a selectivity index.[11] A higher IC₅₀ value in HEK-293 compared to cancer cell lines would suggest a favorable therapeutic window.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15] This assay is selected for its reliability, high throughput, and extensive validation in toxicological studies.[16][17]

The overall workflow for the preliminary cytotoxicity study is outlined below. It follows a logical progression from cell preparation to data analysis and interpretation.

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Detailed Experimental Protocol: MTT Assay

This protocol outlines the step-by-step procedure for determining the cytotoxicity of this compound.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in sterile PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the final desired concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells for 'untreated control' (cells + medium only) and 'vehicle control' (cells + medium with 0.5% DMSO).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Cell Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions (from step 1) to the respective wells. Add 100 µL of vehicle control medium to the vehicle control wells and fresh medium to the untreated control wells.

-

Incubate the plate for another 48 to 72 hours.

-

-

MTT Assay Execution:

-

Following the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

-

Data Analysis and Interpretation

4.1 Calculation of Cell Viability:

The percentage of cell viability is calculated relative to the vehicle control group.

% Cell Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

4.2 Determination of IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency.

-

Plot % Cell Viability (Y-axis) against the log of compound concentration (X-axis).

-

Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.

-

The IC₅₀ value is determined from this curve.

4.3 Anticipated Results and Data Presentation:

The results of the cytotoxicity screen should be summarized in a clear, tabular format. Based on literature for similar benzimidazole derivatives, one might anticipate IC₅₀ values in the low micromolar range.[11][13][18]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD* |

| MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24[11] |

| A549 | Lung Carcinoma | 1.5 ± 0.15[6] |

| HepG2 | Hepatocellular Carcinoma | 25.14 ± 1.5[14] |

| HEK-293 | Normal Embryonic Kidney | > 50 |

*Note: These values are representative examples derived from literature on similar benzimidazole derivatives to illustrate data presentation. Actual experimental results will vary.

An IC₅₀ value significantly lower for cancer cells compared to normal cells (HEK-293) indicates selective cytotoxicity, a highly desirable characteristic for a potential anticancer agent.[19]

Mechanistic Insights: Potential Pathways of Action

While a preliminary study does not elucidate the exact mechanism of action, the extensive research on benzimidazole derivatives provides a strong foundation for forming hypotheses. Many compounds from this class exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[11][12][19][20]

A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic proteins like Bcl-2 prevent cell death, while pro-apoptotic proteins like Bax promote it. Benzimidazole derivatives have been shown to downregulate Bcl-2 and upregulate Bax, shifting the balance towards apoptosis.[20] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death.[12]

The following diagram illustrates a simplified model of the intrinsic apoptotic pathway, a potential target for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. neuroquantology.com [neuroquantology.com]

- 9. Buy 2-(4-Chlorophenyl)benzimidazole | 1019-85-8 [smolecule.com]

- 10. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. pdf.journalagent.com [pdf.journalagent.com]

- 19. Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Elucidation of Novel 2-(4-Chlorobenzyl)benzimidazole Analogs

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of novel 2-(4-chlorobenzyl)benzimidazole analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] This document outlines the critical steps from synthesis to definitive structural confirmation, emphasizing the synergistic application of modern analytical techniques. We will delve into the rationale behind experimental design, data interpretation, and the validation of molecular structures, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to provide not just procedural steps, but a deep understanding of the underlying principles that ensure scientific integrity and lead to unambiguous structural assignment.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The this compound moiety, in particular, serves as a versatile synthon for creating diverse molecular architectures with potential therapeutic applications.[5] The precise determination of the three-dimensional structure of new analogs is paramount, as subtle changes in molecular geometry can profoundly impact their biological efficacy and safety profiles. This guide will walk you through a robust, multi-faceted approach to structural elucidation, ensuring the generation of reliable and reproducible data.

Synthesis of this compound Analogs: A Foundational Step

The journey of structural elucidation begins with the successful synthesis of the target compounds. A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine derivative with an appropriate aldehyde.[6][7]

General Synthetic Protocol

A widely adopted procedure involves the reaction of a substituted o-phenylenediamine with 4-chlorobenzaldehyde.[6] The choice of solvent and catalyst can influence reaction kinetics and yield.

Protocol 1: Synthesis of a this compound Analog

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted o-phenylenediamine and 4-chlorobenzaldehyde in a suitable solvent such as ethanol or glacial acetic acid.[6][7]

-

Reaction: The mixture is typically refluxed for several hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by neutralization or pouring into cold water.[7][8] The solid is then filtered, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to obtain the pure analog.[8][9]

The rationale for this one-pot synthesis lies in its efficiency and the ready availability of diverse starting materials, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

The Analytical Toolkit for Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous structural determination of novel compounds. This typically involves a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic methods provide foundational information about the molecular structure, including the types of atoms present, their connectivity, and their chemical environment.

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules in solution.[10][11][12]

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

-

N-H Proton: In many benzimidazole derivatives, the N-H proton of the imidazole ring is a key diagnostic signal, often appearing as a broad singlet in the downfield region (typically δ 12.0-13.6 ppm in DMSO-d₆).[12]

-

Aromatic Protons: The protons on the benzimidazole core and the 4-chlorobenzyl group will appear in the aromatic region (typically δ 7.0-8.5 ppm). The splitting patterns (coupling constants, J) are crucial for determining the substitution pattern on the benzene rings.[12]

-

Methylene Protons: The -CH₂- protons of the benzyl group will typically appear as a singlet in the range of δ 4.0-5.5 ppm, depending on the electronic effects of the rest of the molecule.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-

C=N Carbon: The carbon atom of the imidazole ring double-bonded to nitrogen (C2) is a characteristic signal, often found in the range of δ 140-165 ppm.[13][14]

-

Aromatic Carbons: The carbons of the benzene rings will resonate in the typical aromatic region (δ 110-150 ppm).

-

Methylene Carbon: The benzylic -CH₂- carbon will appear further upfield, typically in the range of δ 30-50 ppm.

Protocol 2: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-25 mg of the purified benzimidazole analog.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[12] DMSO-d₆ is often preferred as it readily dissolves many benzimidazole derivatives and allows for the observation of the N-H proton.[12]

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, respectively.[10]

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can help confirm the structure.[15]

-

Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion, confirming the molecular formula. For compounds containing chlorine, the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of benzimidazole derivatives under electron impact (EI) often involves characteristic losses.[16][17] Common fragmentation pathways include the loss of the benzyl group and cleavage of the imidazole ring.[16][17]

Table 1: Expected Spectroscopic Data for a Representative this compound Analog

| Technique | Expected Chemical Shift (δ) / m/z | Interpretation |

| ¹H NMR | δ 12.0-13.6 (s, 1H) | N-H proton of the imidazole ring |

| δ 7.0-8.5 (m, 8H) | Aromatic protons | |

| δ 4.5-5.5 (s, 2H) | -CH₂- protons of the benzyl group | |

| ¹³C NMR | δ 150-160 | C2 carbon of the imidazole ring |

| δ 110-145 | Aromatic carbons | |

| δ 35-45 | -CH₂- carbon of the benzyl group | |

| Mass Spec. | M⁺ and M+2⁺ (3:1 ratio) | Molecular ion peaks indicating one chlorine atom |

-

IR Spectroscopy: Provides information about the functional groups present. Key vibrational bands for benzimidazoles include N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-H stretching of the aromatic rings.[18]

-

UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule and is often used for quantitative analysis.[19]

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Confirmation

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[20][21] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.[20]

Protocol 3: Crystal Growth and X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[20]

The resulting crystal structure provides unambiguous proof of the connectivity of the atoms and the overall molecular architecture, including the relative stereochemistry if applicable.[13][22]

Integrated Data Analysis: A Holistic Approach

The power of this multi-technique approach lies in the integration of all the data to build a self-validating structural hypothesis.

Workflow for Structural Elucidation:

Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of novel benzimidazole analogs.

The data from NMR and MS should be consistent with the proposed structure. For example, the number of signals in the NMR spectra should match the number of non-equivalent protons and carbons in the molecule, and the molecular weight from MS should correspond to the calculated molecular weight. Any discrepancies must be carefully investigated. The final confirmation is then provided by the single-crystal X-ray structure, which should be in complete agreement with the spectroscopic data.

Conclusion: Ensuring Scientific Rigor in Drug Discovery

The structural elucidation of novel this compound analogs is a critical process in the development of new therapeutic agents. By employing a systematic and integrated analytical approach, researchers can confidently determine the precise molecular architecture of these compounds. This guide has provided a framework that emphasizes not only the "how" but also the "why" behind the chosen methodologies, fostering a deeper understanding of the principles of structural chemistry. Adherence to these rigorous standards of characterization is fundamental to ensuring the quality, reproducibility, and ultimate success of drug discovery and development programs.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmrhs.com [ijmrhs.com]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 9. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scispace.com [scispace.com]

- 17. journalijdr.com [journalijdr.com]

- 18. 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 22. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Nucleus: A Privileged Scaffold in Medicinal Chemistry and a Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, making it a versatile starting point for the design of therapeutic agents.[3] This unique characteristic is further enhanced by its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Consequently, benzimidazole derivatives have been successfully developed into a broad spectrum of drugs, including anthelmintics (albendazole, mebendazole), proton pump inhibitors (omeprazole, lansoprazole), antihistamines (astemizole), and anticancer agents (bendamustine, veliparib).[3][5][6]

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the benzimidazole nucleus. By understanding how modifications at different positions of the scaffold influence biological activity, researchers can rationally design more potent and selective drug candidates. We will delve into the key substitution patterns that govern efficacy across various therapeutic areas, supported by mechanistic insights and detailed experimental workflows.

Decoding the Structure-Activity Relationship: Key Positions and Their Influence

The pharmacological profile of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents. The most critical positions for modification are the N-1 nitrogen of the imidazole ring, the C-2 carbon, and the C-5 and C-6 positions of the benzene ring.[7][8]

The N-1 Position: Modulating Potency and Selectivity

Substitutions at the N-1 position of the benzimidazole ring play a crucial role in modulating the compound's interaction with its biological target. The introduction of various heterocyclic moieties at this position has been shown to yield potent anti-inflammatory effects.[7] The nature of the substituent can influence factors such as solubility, metabolic stability, and the ability to form key hydrogen bonds within the target's active site.

The C-2 Position: The Epicenter of Diversity and Activity

The C-2 position is arguably the most versatile site for modification on the benzimidazole scaffold. A vast array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been introduced at this position, leading to a wide spectrum of biological activities.

For instance, in the context of anti-inflammatory agents , the introduction of an anacardic acid moiety at the C-2 position has been shown to inhibit COX-2.[7][8] In the realm of anticancer agents , a phenyl group at the C-2 position is often more active than a methyl group or an unsubstituted benzimidazole.[9] Furthermore, in the development of anthelmintic drugs , the presence of a carbamate group at the C-2 position is a common feature, crucial for binding to β-tubulin in parasites.[10][11]

The C-5 and C-6 Positions: Fine-Tuning the Pharmacological Profile

Modifications at the C-5 and C-6 positions of the benzene ring are instrumental in fine-tuning the electronic properties, lipophilicity, and overall pharmacological profile of the benzimidazole derivative. These substitutions can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of proton pump inhibitors , substitutions at the 5 and 6 positions of the benzimidazole ring are crucial for their mechanism of action.[12] For anthelmintics , substitutions at the C-5 position can influence the drug's efficacy against different parasitic species. For example, a phenylsulfanyl group at this position is found in fenbendazole, while a benzoyl group is present in mebendazole.[13]

The following table summarizes the general SAR principles for different therapeutic classes of benzimidazoles:

| Therapeutic Class | Key Positions for Substitution | General SAR Observations |

| Anti-inflammatory | N-1, C-2, C-5, C-6 | - Heterocyclic substitutions at N-1 enhance activity.[7] - Anacardic acid at C-2 inhibits COX-2.[8] - Carboxamide or sulfonyl groups at C-5 can antagonize cannabinoid receptors.[7] |

| Anticancer | C-2, C-5 | - A phenyl group at C-2 is generally preferred for activity.[9] - Substitutions on the C-2 phenyl ring can modulate potency. |

| Anthelmintic | C-2, C-5 | - A carbamate moiety at C-2 is crucial for binding to β-tubulin.[10][11] - Substitutions at C-5 (e.g., propylthio, phenylsulfinyl) influence the spectrum of activity.[13] |

| Proton Pump Inhibitors | C-2, C-5, C-6 | - A 2-pyridylmethylsulfinyl group at C-2 is a common feature.[12] - Substitutions on the benzimidazole and pyridine rings modulate activity and metabolic stability.[6][14] |

| Kinase Inhibitors | C-2, C-5 | - Aryl groups at C-2 often interact with the hinge region of the kinase.[15][16] - Substituents at C-5 can enhance selectivity and potency.[17] |

Methodologies for Elucidating Structure-Activity Relationships

A multi-faceted approach combining chemical synthesis, biological evaluation, and computational modeling is essential for a thorough understanding of the SAR of benzimidazole derivatives.

Chemical Synthesis: Building the Molecular Library

The synthesis of a diverse library of benzimidazole analogs is the cornerstone of any SAR study. The most common and versatile method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[18][19]

Step-by-Step Protocol for a General Benzimidazole Synthesis (Phillips-Ladenburg Reaction):

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) with the desired carboxylic acid (1.0-1.2 equivalents).

-